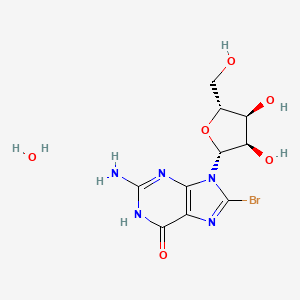

8-Bromoguanosine dihydrate

Description

Historical Context of Substituted Nucleosides as Biochemical Probes

The journey of substituted nucleosides as biochemical probes began with the recognition that subtle chemical modifications to the fundamental building blocks of DNA and RNA could unlock profound insights into their function. frontiersin.org In the mid-20th century, following the elucidation of the DNA double helix, scientists began to synthesize and study nucleoside analogs to understand the principles of base pairing, nucleic acid stability, and enzyme-substrate interactions. scielo.br These early investigations laid the groundwork for the development of a vast arsenal (B13267) of modified nucleosides, each designed to answer specific biological questions. nih.gov

Initially, research focused on modifications at the sugar moiety and the pyrimidine (B1678525) bases. scielo.br However, the exploration of purine (B94841) analogs, particularly those substituted at the C8 position of guanine (B1146940), opened up new avenues of investigation. acs.org These "biochemical probes" have become instrumental in dissecting the mechanisms of DNA and RNA polymerases, understanding drug resistance, and developing therapeutic agents. nih.govresearchgate.net The ability to introduce specific atoms or functional groups allows researchers to systematically perturb and observe biological processes at a molecular level.

Significance of 8-Substituted Guanosine (B1672433) Derivatives in Chemical Biology

The substitution at the 8-position of the guanine base in nucleosides like 8-bromoguanosine (B14676) imparts a crucial conformational constraint. acs.org The bulky bromine atom sterically hinders the free rotation around the N-glycosidic bond, favoring a syn conformation over the more common anti conformation found in natural nucleic acids. acs.orgoup.com This fixed conformation is of immense significance in chemical biology for several reasons.

Firstly, it allows for the stabilization of specific nucleic acid structures. For instance, 8-bromoguanosine has been instrumental in stabilizing G-quadruplex structures, which are implicated in telomere function and gene regulation. nih.gov By promoting the syn conformation required for certain G-quadruplex arrangements, researchers can overcome conformational heterogeneity and obtain clearer structural data. nih.gov

Secondly, the altered conformation affects interactions with enzymes. Many enzymes that process guanosine or its nucleotides are sensitive to the glycosidic bond conformation. acs.org Consequently, 8-substituted guanosine derivatives often exhibit altered metabolic processing and can act as selective agonists or antagonists of specific enzymes, such as cGMP-dependent protein kinases. acs.orgsigmaaldrich.com This property makes them powerful tools for dissecting signaling pathways.

Furthermore, the introduction of a substituent at the 8-position provides a site for further chemical modification, allowing for the attachment of fluorescent probes or other reporter groups without disrupting the Watson-Crick base pairing face. oup.comresearchgate.net

Overview of Major Research Trajectories for 8-Bromoguanosine and its Cyclic Monophosphate Analog

The unique properties of 8-bromoguanosine and its cell-permeable analog, 8-bromo-cyclic guanosine monophosphate (8-Br-cGMP), have led to their widespread use in diverse research areas.

8-Bromoguanosine has been extensively used in:

Structural Biology: As mentioned, its ability to stabilize G-quadruplexes has been pivotal in determining the high-resolution structures of these complex DNA and RNA motifs. nih.gov

Immunology: Research has shown that 8-bromoguanosine can activate lymphocytes through an intracellular mechanism, exerting immunostimulatory effects. caymanchem.com

Cancer Research: Studies have explored the potential of 8-substituted guanosine derivatives to induce differentiation in leukemia cells, suggesting a therapeutic avenue for terminating cancer cell proliferation. nih.gov It has also been investigated as a potential marker for colorectal cancer. biosynth.com

Antiparasitic Research: 8-bromoguanosine has demonstrated the ability to induce intracellular killing of parasites like Leishmania amazonensis. caymanchem.com

8-Bromo-cGMP , a membrane-permeable and phosphodiesterase-resistant analog of cyclic guanosine monophosphate (cGMP), is a cornerstone in the study of cGMP-mediated signaling pathways. sigmaaldrich.comsigmaaldrich.com Its major applications include:

Signal Transduction: It is widely used to activate cGMP-dependent protein kinase (PKG) and study its downstream effects. sigmaaldrich.comcaymanchem.com This has been crucial in understanding processes like smooth muscle relaxation, inhibition of platelet aggregation, and regulation of intracellular calcium levels. sigmaaldrich.comcaymanchem.comnih.gov

Neuroscience: 8-Br-cGMP has been employed to investigate the role of the nitric oxide/cGMP pathway in neuronal function. biolog.de

Ion Channel Physiology: It serves as a tool to study the activation and modulation of cGMP-gated ion channels. sigmaaldrich.com

The following table provides a summary of the key research applications for these two important compounds:

| Compound | Key Research Area | Specific Application |

| 8-Bromoguanosine | Structural Biology | Stabilization of G-quadruplex structures for NMR and crystallographic studies. nih.gov |

| Immunology | Activation of lymphocytes and investigation of immunostimulatory pathways. caymanchem.com | |

| Cancer Research | Induction of leukemia cell differentiation. nih.gov | |

| Antiparasitic Research | Induction of intracellular killing of parasites. caymanchem.com | |

| 8-Bromo-cGMP | Signal Transduction | Activation of cGMP-dependent protein kinase (PKG) to elucidate signaling cascades. sigmaaldrich.comcaymanchem.com |

| Physiology | Studying smooth muscle relaxation and inhibition of calcium oscillations. nih.gov | |

| Neuroscience | Investigating the role of the NO/cGMP pathway in neuronal excitability. biolog.de | |

| Ion Channel Research | Probing the function of cGMP-gated ion channels. sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14BrN5O6 |

|---|---|

Molecular Weight |

380.15 g/mol |

IUPAC Name |

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |

InChI |

InChI=1S/C10H12BrN5O5.H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);1H2/t2-,4-,5-,8-;/m1./s1 |

InChI Key |

ISLGAJSUAWKUGC-YEOHUATISA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O |

Origin of Product |

United States |

Structural and Conformational Research of 8 Bromoguanosine Dihydrate

Crystallographic Analysis and Molecular Conformation

X-ray crystallography provides the most definitive view of molecular structure at the atomic level. Early studies on 8-Bromoguanosine (B14676) dihydrate were pivotal in establishing its preferred conformation and the intricate network of interactions that stabilize its crystal lattice.

Determination of Crystal Structure from Diffractometer Data

The crystal structure of 8-Bromoguanosine was successfully determined through single-crystal X-ray diffraction analysis. Seminal work in the late 1960s and early 1970s utilized diffractometer data to solve the three-dimensional arrangement of the atoms in the crystal. These studies established the unit cell dimensions, space group, and the asymmetric unit contents, which includes the 8-Bromoguanosine molecule and two molecules of water, confirming its dihydrate form. While the structure was definitively solved, the specific crystallographic parameters from these foundational studies are detailed within their original publications.

Elucidation of the Syn Glycosidic Conformation and Bromine's Influence

One of the most significant findings from the crystallographic analysis of 8-Bromoguanosine is the definitive establishment of its syn glycosidic conformation nih.gov. The glycosidic bond (N9-C1') connects the guanine (B1146940) base to the ribose sugar. Rotation around this bond is possible, leading to two primary conformations: anti and syn.

In the common anti conformation of standard purine (B94841) nucleosides, the smaller five-membered ring of the base is positioned away from the sugar. However, in 8-Bromoguanosine, the presence of the large, sterically demanding bromine atom at the C8 position creates a significant steric clash with the ribose sugar moiety if it were to adopt the anti form. To avoid this unfavorable interaction, the molecule rotates around the glycosidic bond into the syn conformation, where the larger six-membered ring of the purine base is positioned over the sugar ring. This sterically-driven preference for the syn conformation is a hallmark of 8-substituted purine nucleosides and is a direct consequence of the bromine's influence.

Analysis of Base Stacking Patterns and Intermolecular Hydrogen Bonding in Solid State

The solid-state structure of 8-Bromoguanosine dihydrate is stabilized by an extensive network of intermolecular interactions. The arrangement of molecules in the crystal lattice reveals specific base-stacking patterns, where the planar purine rings of adjacent molecules overlap. The presence of the halogen substituent is known to influence these stacking interactions.

Furthermore, the structure is characterized by a complex web of hydrogen bonds. These bonds form between the hydrogen bond donor and acceptor sites on the guanine base (e.g., N1-H, N2-H, O6), the hydroxyl groups of the ribose sugar, and the two water molecules of hydration. This hydrogen-bonding network is critical in defining the crystal packing and ensuring the thermodynamic stability of the solid-state structure.

Spectroscopic Investigations of Conformation and Dynamics

While crystallography provides a static picture of the solid state, spectroscopic techniques are essential for confirming conformational preferences and studying molecular dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for determining the conformation of nucleosides in solution. The syn versus anti conformation can be determined by analyzing several key parameters from the 1H NMR spectrum. The chemical shift of the anomeric proton (H1') of the ribose is sensitive to the glycosidic torsion angle. Additionally, the Nuclear Overhauser Effect (NOE), which detects through-space proximity between protons, can be used. For a nucleoside in the syn conformation, a strong NOE is observed between the base proton (H8) and the sugar proton (H1'), indicating they are close in space. Conversely, in the anti conformation, these protons are far apart. NMR studies of 8-Bromoguanosine and its derivatives in solution have consistently confirmed a strong preference for the syn conformation, corroborating the findings from solid-state crystallographic analysis chemicalbook.com.

Ultraviolet (UV) Absorption and Circular Dichroism (CD) Spectroscopy for Structural Insights

Ultraviolet (UV) absorption and Circular Dichroism (CD) spectroscopy provide valuable information about the electronic structure and chirality of 8-Bromoguanosine.

The UV spectrum is characterized by an absorption maximum (λmax) that arises from π → π* electronic transitions within the conjugated purine ring system. For 8-Bromoguanosine, this maximum is observed at approximately 261 nm.

Interactive Data Table: UV Absorption of 8-Bromoguanosine

| Compound | λmax (nm) |

| 8-Bromoguanosine | 261 |

Note: The λmax can vary slightly depending on the solvent and pH.

CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly sensitive to the molecule's three-dimensional structure, including the glycosidic conformation. The syn and anti conformations give rise to distinct CD spectral signatures. The CD spectra recorded for 8-Bromoguanosine and oligonucleotides containing this modified nucleoside are consistent with the syn conformation established by other methods. Notably, some studies have shown that dimers containing 8-Bromoguanosine exhibit CD spectra with similarities to that of left-handed Z-DNA, providing insight into the potential for this modified nucleoside to induce unusual nucleic acid secondary structures.

Theoretical and Computational Modeling of Conformational Landscapes

Theoretical and computational modeling plays a crucial role in understanding the three-dimensional structure and dynamic behavior of nucleosides like 8-bromoguanosine. By employing computational methods such as Density Functional Theory (DFT), molecular mechanics, and molecular dynamics simulations, researchers can map out the potential energy surface of the molecule. This allows for the prediction of stable conformations and the energy barriers between them.

A primary focus of these theoretical studies on 8-bromoguanosine is the conformational preference around the glycosidic bond, which connects the guanine base to the ribose sugar. This bond's rotation gives rise to two major conformations: syn and anti. In the anti conformation, the bulky part of the base is turned away from the sugar, which is typical for guanosine (B1672433) in standard A-form RNA, allowing it to participate in Watson-Crick hydrogen bonding. However, the presence of a bulky bromine atom at the C8 position in 8-bromoguanosine introduces significant steric hindrance. Computational models and experimental observations consistently show that 8-bromoguanosine preferentially adopts the syn conformation, where the base is rotated over the sugar ring researchgate.net.

Further computational analyses on related compounds, such as 8-oxo-guanine, have also highlighted the preference for the syn conformation in modified guanosine nucleosides rsc.orgresearchgate.net. Ab initio studies on 8-oxo-2'-deoxyguanosine, for instance, have predicted that the syn conformations are favored over the anti ones, both in a vacuum and in an aqueous solution rsc.org. While these studies are not on this compound specifically, the findings are highly relevant due to the similar steric effects of the substituent at the 8-position.

The conformational landscape of a nucleoside is also defined by the pucker of the ribose sugar ring and the orientation of the exocyclic hydroxymethyl group. Theoretical calculations for related nucleosides have explored these aspects in detail. For example, DFT studies on 2'-deoxyinosine identified multiple stable conformers based on the torsional potential energy map of the glycosidic bond and the exocyclic group rotation researchgate.net. Such studies typically reveal a complex interplay between the different conformational parameters, where the preference for a particular sugar pucker (e.g., C2'-endo vs. C3'-endo) can be influenced by the glycosidic torsion angle.

While extensive theoretical data specifically for this compound is not widely available in the literature, the general principles derived from computational studies of 8-substituted guanosine derivatives provide a clear picture of its likely conformational preferences. The dominant syn conformation is a key feature that dictates its biological activity and incorporation into nucleic acid structures.

Below is a data table summarizing the typical conformational parameters for guanosine and the computationally predicted preferences for 8-bromoguanosine.

| Parameter | Guanosine (in A-form RNA) | 8-Bromoguanosine (Predicted) |

| Glycosidic Bond Conformation | anti | syn |

| Ribose Sugar Pucker | C3'-endo | Predominantly C2'-endo or C3'-endo, influenced by the syn conformation |

| Exocyclic Group Orientation | Variable | Variable |

Chemical Reactivity and Synthetic Derivatization Studies of 8 Bromoguanosine

Investigations into Chemical Transformation and Stability

Chemical Radiolytic Studies in Aqueous Solutions

The chemical behavior of 8-bromoguanosine (B14676) (8-Br-Guo) in aqueous solutions under ionizing radiation has been a subject of detailed investigation. Chemical radiolytic methods, including γ-radiolysis and pulse radiolysis, have been employed to understand the reactions of hydrated electrons (eaq-) with 8-Br-Guo across different pH levels. figshare.comacs.org

Studies involving γ-radiolysis of 8-Br-Guo in aqueous solutions consistently show the formation of guanosine (B1672433) (Guo) as the sole product. acs.org This transformation occurs across various pH values. figshare.comacs.org When these experiments are conducted in deuterium oxide (D₂O) solutions, there is a quantitative incorporation of deuterium at the 8-position of the guanosine molecule. figshare.comacs.org

Pulse radiolysis studies have provided insights into the transient species formed during these reactions. In both acidic and basic solutions, the "instantaneous" formation of a guanosine radical cation (Guo•+) or its deprotonated forms is observed. figshare.comacs.org The same transient species is generated from the reaction of hydrogen atoms (H•) with 8-Br-Guo at pH 3 and from the reaction of the acetone ketyl radical ((CH₃)₂CO•⁻) with 8-Br-Guo at pH 13. acs.org

In a neutral solution, the initial electron adduct undergoes rapid protonation, leading to the first observable transient species. This species then decays through first-order kinetics, with a rate constant (k) of 5 × 10⁴ s⁻¹, to once again produce the Guo(-H+)• radical. acs.org The reaction of the acetone ketyl radical with 8-Br-Guo at pH 13 proceeds with a rate constant of 8.3 × 10⁷ M⁻¹ s⁻¹. acs.org

These tailored experiments have allowed for a detailed definition of the reaction mechanism. The process begins with the reaction of hydrated electrons with 8-Br-Guo, forming a radical anion which is then rapidly protonated. This intermediate subsequently decays to form a guanosine radical. acs.org

Reaction of Hydrated Electrons with 8-Bromoguanosine

| Experimental Condition | Key Observation/Product | Technique |

|---|---|---|

| γ-Radiolysis in H₂O | Formation of guanosine as the single product. figshare.comacs.org | γ-Radiolysis |

| γ-Radiolysis in D₂O | Quantitative incorporation of deuterium at the 8-position. figshare.comacs.org | γ-Radiolysis |

| Pulse Radiolysis (Acidic/Basic pH) | "Instantaneous" formation of guanosine radical cation (Guo•+). figshare.comacs.org | Pulse Radiolysis |

Photochemical Reactions and Photooxidation Mechanisms

The interaction of 8-bromoguanosine with light and reactive oxygen species has been investigated to understand its photochemical reactivity and photooxidation pathways. 8-Bromoguanosine is recognized as a biomarker for early inflammation, and its subsequent reactions can lead to mutagenic outcomes. albany.eduacs.org

Research has focused on the reactions of radical cations of 8-bromoguanine (B1384121) (8BrG•+) and 8-bromoguanosine (8BrGuo•+) with singlet molecular oxygen (¹O₂), a common reactive oxygen species in biological systems. albany.eduacs.org These studies aim to elucidate the synergistic damage that can occur from ionizing radiation, one-electron oxidation, and ¹O₂ oxidation. acs.org

Using guided-ion beam tandem mass spectrometry, the reaction products and cross-sections of 8BrG•+ and 8BrGuo•+ with ¹O₂ have been measured. albany.edu Both 8BrG•+ and 8BrGuo•+ exhibit similar exothermic oxidation products, and the efficiency of their reaction with ¹O₂ increases as the collision energy decreases. albany.edu

Theoretical modeling, including density functional theory and coupled-cluster methods, has been used to map the potential energy surfaces of these reactions. albany.edu The calculations indicate that the two most energetically favorable reaction pathways involve the addition of ¹O₂ to the C8 and C5 positions of the 8-bromoguanine radical cation. albany.edu It is noteworthy that the photolysis of a related compound, 8-bromo-2′-deoxyadenosine, at 254 nm in a deaerated aqueous solution yields 5′,8-cyclo-2′-deoxyadenosine, albeit in a low yield. acs.org

Synthesis of Modified Nucleosides and Analogs for Research Applications

Preparation of 8-Aminoguanosine (B66056) and its Isotopic Analogs

The synthesis of 8-aminoguanosine from 8-bromoguanosine is a key transformation for producing this important nucleoside analog. One common approach involves the direct substitution of the bromine atom at the 8-position with an amino group. This can be achieved by reacting 8-bromoguanosine with various amino compounds. niscpr.res.in

For instance, 8-bromoguanosine can be reacted with diphenylamine, ethylhydrazinoformate, serine, proline, and glycine to yield the corresponding 8-substituted guanosine derivatives. niscpr.res.in In a specific example, the synthesis of 8-(2-carboxycyclobutyl)aminoguanosine was achieved by reacting 8-bromoguanosine with proline in the presence of potassium carbonate in a water and DMF mixture under reflux. niscpr.res.in Similarly, 8-carboxymethylaminoguanosine was synthesized using glycine and potassium carbonate. niscpr.res.in

Another synthetic route involves the use of protecting groups. For example, 2',3'-O-isopropylidene-8-bromoguanosine can be reacted with dimethylamine to produce 2',3'-O-isopropylidene-8-(N,N-dimethyl)aminoguanosine. niscpr.res.in

The biosynthesis of 8-aminoguanine, a related compound, has also been studied. It can be formed from 8-nitroguanosine through two distinct pathways. Pathway 1 involves the reduction of 8-nitroguanosine to 8-aminoguanosine, which is then converted to 8-aminoguanine by purine (B94841) nucleoside phosphorylase (PNPase). Pathway 2 involves the initial conversion of 8-nitroguanosine to 8-nitroguanine by PNPase, followed by reduction to 8-aminoguanine. nih.govnih.gov

Synthesis of Thioanhydroguanosine Derivatives from 8-Bromoguanosine

8-Bromoguanosine serves as a crucial starting material for the synthesis of thioanhydroguanosine derivatives, which are valuable intermediates for creating sugar-modified nucleosides. A key example is the synthesis of 8,3'-thioanhydroguanosine. cdnsciencepub.com

The synthesis begins with the protection of the guanosine base. N²-Dimethylaminomethylene-8-bromoguanosine is treated with excess trityl chloride to yield 2',5'-di-O-trityl-N²-dimethylaminomethylene-8-bromoguanosine. cdnsciencepub.com Subsequently, a sulfonate group is introduced at the 3'-position by reacting the protected nucleoside with methanesulfonyl chloride in pyridine. cdnsciencepub.com

The crucial cyclization step to form the anhydro ring is achieved by treating the 3'-O-mesyl derivative with thiourea in refluxing n-butanol. This reaction involves the displacement of the bromine atom from the 8-position and the methanesulfonate group from the 3'-position. cdnsciencepub.com The resulting 8,3'-thioanhydroguanosine can then be converted to 3'-deoxyguanosine through reduction with Raney nickel. cdnsciencepub.com

Strategies for Phosphorylation and Triphosphate Synthesis

The phosphorylation of 8-bromoguanosine is essential for producing its biologically active triphosphate form, 8-bromoguanosine-5'-triphosphate (8-Br-GTP). This nucleotide analog is known to be an inhibitor of the enzyme ribonucleotide reductase. biosynth.com

While the specific chemical steps for the direct phosphorylation of 8-bromoguanosine to its triphosphate are not detailed in the provided context, the general approach for nucleoside phosphorylation involves a series of chemical reactions to sequentially add phosphate groups to the 5'-hydroxyl of the ribose sugar. A common strategy involves the use of a phosphoramidite intermediate, as depicted in the chemical synthesis scheme for 8-bromoguanosine phosphoramidite. researchgate.net This method utilizes protecting groups for the hydroxyl and amino functionalities to ensure selective phosphorylation at the 5' position.

The synthesis of 8-bromoguanosine-5'-triphosphate sodium salt has been documented, and it is available as a 10 mM aqueous solution. biosynth.com Furthermore, studies have shown that 8-bromo-cyclic AMP (a related compound) can induce the phosphorylation of other molecules, highlighting the role of such modified nucleotides in cellular signaling pathways. nih.gov

Supramolecular Chemistry and Base Pairing Interactions

The introduction of a bromine atom at the C8 position of the guanine (B1146940) base significantly influences the stereochemical and electronic properties of the nucleoside, leading to unique supramolecular assemblies and altered base pairing interactions. This modification is a key tool for researchers studying the structure and function of nucleic acids, particularly in the formation of non-canonical structures.

A primary consequence of the bulky bromine substituent at the 8-position is that it favors the syn conformation around the glycosidic bond. caymanchem.com This is in contrast to the unmodified guanosine, which typically prefers the anti conformation. This fixed conformational preference is instrumental in reducing the conformational heterogeneity of RNA, which can help in elucidating its function. caymanchem.com The syn conformation directly impacts the hydrogen-bonding face presented by the nucleobase, altering its base pairing potential from the standard Watson-Crick model.

This unique conformational property has been leveraged in the study of G-quadruplexes, which are four-stranded structures formed in guanine-rich nucleic acid sequences. These structures are built from stacked G-tetrads, which are planar arrangements of four guanine bases interacting through Hoogsteen hydrogen bonds. nih.govresearchgate.net The incorporation of 8-Bromoguanosine into RNA sequences has been shown to facilitate the formation of distinct G-quadruplex topologies. For instance, a study using human telomere RNA containing 8-Bromoguanosine revealed the formation of an unusual antiparallel tetramolecular G-quadruplex. nih.gov Spectroscopic analysis of this structure indicated that guanosines adopted both syn and anti conformations within the quadruplex. nih.gov Furthermore, the investigation showed that two of these G-quadruplex subunits could stack on top of each other, creating a dimeric structure. nih.gov

Beyond its role in G-quadruplexes, derivatives of 8-Bromoguanosine have been shown to engage in self-assembly to form complex nanostructures. The self-assembly of a lipophilic 8-Bromoguanosine derivative, driven by a combination of hydrogen bonding and π-π stacking interactions, can produce various nano-architectures. nih.gov In the solid state, this derivative exhibits a ribbon-type hydrogen bonding pattern. nih.gov These self-assembled structures have been shown to form discrete transmembrane ion channels, demonstrating the potential for creating functional biomaterials from modified nucleosides. nih.gov

The table below summarizes the key findings related to the supramolecular interactions of 8-Bromoguanosine.

| Feature | Observation | Implication |

| Glycosidic Conformation | Preferentially adopts the syn conformation due to the bulky bromine atom at the C8 position. caymanchem.com | Alters the hydrogen-bonding face, influencing base-pairing and promoting non-canonical structures. |

| G-Quadruplex Formation | Induces the formation of an antiparallel tetramolecular RNA G-quadruplex in human telomere sequences. nih.gov | Demonstrates the ability to control and stabilize specific G-quadruplex topologies. |

| Higher-Order Structures | G-quadruplex subunits containing 8-Bromoguanosine can form stacked dimeric complexes. nih.gov | Highlights a role in creating more complex, multi-layered nucleic acid structures. |

| Self-Assembly | Lipophilic derivatives self-assemble via H-bonding and π-π stacking to form nanostructures. nih.gov | Provides a pathway for designing novel biomaterials, such as transmembrane ion channels. |

Applications of 8 Bromoguanosine in Nucleic Acid Structural and Functional Research

Modulation of RNA and DNA Conformation for Functional Studies

8-Bromoguanosine (B14676) plays a crucial role in promoting the formation of Z-RNA, a left-handed helical structure, which is in contrast to the more common right-handed A-form of RNA. The bromine atom at the C8 position of the guanine (B1146940) base induces a syn conformation of the glycosidic bond, a key characteristic of the Z-form. nih.govacs.org

In studies involving dinucleoside monophosphates containing 8-bromoguanosine (br8G), such as (3'-5')C-br8G, it was observed that at high concentrations, these molecules form a duplex with a left-handed helical structure, akin to Z-DNA. nih.gov This Z-RNA duplex exhibits a surprisingly high melting temperature for a dimer, indicating significant stability. nih.gov The formation of this Z-form is further supported by the similarity between the circular dichroism (CD) spectra of (3'-5')C-br8G and poly(G-C), a known Z-form inducer. nih.gov

Similarly, the incorporation of 8-bromo-2'-deoxyguanosine (B1139848) into an alternating CG decamer of DNA has been shown to stabilize the Z-form to such an extent that the B-form is not observed. nih.govcapes.gov.br Limited chemical bromination of poly[r(C-G)] also results in the stabilization of the Z conformation at much lower ionic strengths than the unmodified polynucleotide. nih.gov This ability to induce and stabilize the Z-conformation allows for the detailed study of this less common but biologically relevant nucleic acid structure.

RNA molecules are often conformationally flexible, which can present challenges for structural and functional studies. nih.govnsf.gov 8-Bromoguanosine can be strategically incorporated into RNA sequences to reduce this heterogeneity. nih.govpsu.edu By favoring the syn conformation, 8-bromoguanosine can stabilize specific secondary structures, such as hairpin loops, over others, like duplexes. nih.govpsu.edu

In research focused on the YNMG hairpin tetraloop motif, where a syn guanosine (B1672433) is essential for thermodynamic stability, the substitution of guanosine with 8-bromoguanosine had a minimal effect on the hairpin conformation. nih.gov However, it significantly destabilized the duplex conformation, thereby inhibiting dimerization. nih.govpsu.edu This shift in the hairpin-duplex equilibrium towards the hairpin conformation effectively reduces the conformational heterogeneity of the RNA sample. nih.gov This approach is valuable for applications in structural biology and enzymology, where a homogenous population of molecules is often required. nih.gov

| RNA Motif | Modification | Effect on Hairpin Conformation | Effect on Duplex Conformation | Outcome |

|---|---|---|---|---|

| YNMG Tetraloop | Guanosine to 8-Bromoguanosine | Small effect | Strongly destabilized (ΔΔG°37 ≈ +4.7 kcal mol-1) | Inhibition of dimerization, reduced conformational heterogeneity |

Use as a Probe in Studying Nucleic Acid Dynamics and Interactions

The propensity of 8-bromoguanosine to adopt a syn conformation makes it an excellent probe for investigating the conformational dynamics of nucleic acids, particularly in structures that involve non-canonical base pairing, such as G-quadruplexes. biosyn.com The incorporation of 8-bromo-2'-deoxyguanosine into G-rich oligonucleotides allows researchers to study the syn-anti conformational preferences within these four-stranded structures. biosyn.com

For example, a single substitution of deoxyguanosine with 8-bromo-2'-deoxyguanosine in an oligonucleotide with the sequence d[(G4C2)3G4] facilitated the formation of a single, stable G-quadruplex species. biosyn.com This allowed for the detailed structural determination of a G-quadruplex composed of four G-quartets with alternating syn-anti glycosidic conformations. biosyn.com

Furthermore, oligonucleotides containing 8-bromoguanosine have been used to probe the impact of the syn conformation on the activity of enzymes that interact with RNA. For instance, it was used to investigate the processing of RNA containing 8-oxo-7,8-dihydroguanosine (8-oxoG) by the exoribonuclease Xrn-1. frontiersin.org By comparing the enzyme's activity on substrates with and without the 8-bromo modification, researchers can gain insights into how conformational changes around the nucleoside affect enzyme function. frontiersin.org

Incorporation into Oligonucleotides for Structural Probes and Lesion Studies

8-Bromoguanosine and its deoxyribonucleoside counterpart, 8-bromo-2'-deoxyguanosine, are readily incorporated into oligonucleotides using standard chemical synthesis methods. researchgate.netoup.com These modified oligonucleotides serve as valuable tools for a variety of structural and functional studies.

One significant application is in the study of DNA and RNA lesions, particularly those resulting from oxidative damage. researchgate.net The most common oxidative DNA lesion is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxoG), which is mutagenic. nih.govmdpi.comresearchgate.net It is hypothesized that the increased population of the syn conformation in 8-oxoG is a key structural feature recognized by DNA repair enzymes. researchgate.net Oligonucleotides containing 8-bromo-2'-deoxyguanosine, which also favors the syn conformation, are therefore used as model compounds to study the mechanisms of DNA fidelity and repair. researchgate.net

In the context of RNA, the incorporation of 8-bromoguanosine into CGG triplet repeats, associated with Fragile X syndrome, has led to the discovery of a novel RNA quadruplex architecture. oup.com The 8-bromoguanosine-modified oligonucleotide, GCBrGGCGGC, forms a duplex that self-associates to create a four-stranded, antiparallel RNA quadruplex. oup.com This structure is stabilized by BrG3:G6:BrG3:G6 tetrads, highlighting the role of the modified nucleoside in promoting the formation of this unique structure. oup.com

| Oligonucleotide Type | Modification | Application | Key Finding |

|---|---|---|---|

| DNA | 8-bromo-2'-deoxyguanosine | Model for 8-oxoG lesion in DNA repair studies | The syn conformation is a likely recognition feature for repair enzymes |

| RNA (CGG repeats) | 8-bromoguanosine | Structural studies of Fragile X-related sequences | Formation of a novel, antiparallel RNA quadruplex |

8 Bromoguanosine 3 ,5 Cyclic Monophosphate 8 Br Cgmp As a Key Biochemical Research Tool

Biochemical and Pharmacological Characteristics as a Cyclic GMP Analog

The utility of 8-Br-cGMP in research is largely due to two key features: its ability to cross cell membranes and its resistance to enzymatic degradation.

Cell Permeability and Intracellular Delivery Mechanisms

8-Br-cGMP is recognized as a cell-permeable analog of cGMP. scientificlabs.iesigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its lipophilic nature, enhanced by the bromine substitution, facilitates its passage across the plasma membrane, allowing it to mimic the effects of endogenous cGMP within the intracellular environment. sigmaaldrich.com This property is crucial for in vitro studies, as it enables researchers to directly manipulate intracellular cGMP signaling pathways and observe the downstream consequences. researchgate.netnih.govplos.org For instance, it has been used in studies involving cardiomyocytes, retinal ganglion axons, and vascular smooth muscle cells to investigate cGMP-dependent processes. sigmaaldrich.comsigmaaldrich.comnih.gov

Resistance to Hydrolysis by Phosphodiesterases (PDEs)

A significant advantage of 8-Br-cGMP over the native cGMP is its enhanced resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). scientificlabs.iesigmaaldrich.comsigmaaldrich.comsigmaaldrich.com PDEs are a family of enzymes that catalyze the breakdown of cyclic nucleotides, thereby terminating their signaling activity. nih.gov The bromine atom at the 8th position of the guanine (B1146940) ring sterically hinders the binding of 8-Br-cGMP to the catalytic site of many PDEs. pnas.org This resistance to degradation leads to a more sustained elevation of the cGMP analog's concentration within the cell, providing a prolonged and stable activation of cGMP-dependent pathways for experimental analysis. scientificlabs.iesigmaaldrich.commdpi.comcaymanchem.com

Activation of cGMP-Dependent Protein Kinase (PKG/cGK)

One of the primary intracellular targets of cGMP and its analogs is the cGMP-dependent protein kinase (PKG), a serine/threonine-specific protein kinase. sigmaaldrich.comnih.govwikipedia.org 8-Br-cGMP is a well-established activator of PKG. wikipedia.orgscientificlabs.iesigmaaldrich.com

Selectivity and Potency for PKG Isoforms (e.g., PKG Iα, PKG II)

Mammalian cells express different isoforms of PKG, primarily PKG I (with splice variants Iα and Iβ) and PKG II. wikipedia.orgnih.gov While 8-Br-cGMP is commonly used as a general PKG activator, studies have revealed some degree of selectivity for different isoforms. Research indicates that 8-Br-cGMP activates both PKG I and PKG II isotypes. nih.gov However, it has been shown to be moderately selective for PKG II. nih.gov The potency of 8-Br-cGMP in activating these isoforms can be compared to the endogenous activator, cGMP.

| Compound | PKG Isoform | Activation Constant (Ka) | EC50 Value |

| 8-Br-cGMP | PKG Iβ | Similar to cGMP | Little effect compared to cGMP |

| 8-Br-cGMP | PKG II | 60 nM nih.gov | 20 nM nih.gov |

| cGMP | PKG Iβ | 370 nM nih.gov | 163 nM nih.gov |

| cGMP | PKG II | 257 nM nih.gov | 96 nM nih.gov |

This table presents data on the activation constants (Ka) and half-maximal effective concentrations (EC50) for 8-Br-cGMP and cGMP with respect to PKG isoforms, illustrating the moderate selectivity of 8-Br-cGMP for PKG II.

Mechanistic Studies of PKG Activation and Downstream Phosphorylation Events

Activation of PKG by 8-Br-cGMP initiates a cascade of phosphorylation events that mediate a wide range of physiological responses. nih.gov Binding of the analog to the regulatory domain of PKG induces a conformational change that unleashes the catalytic activity of the kinase, leading to the phosphorylation of specific serine and threonine residues on target proteins. wikipedia.org

Research utilizing 8-Br-cGMP has elucidated several downstream phosphorylation pathways:

VASP Phosphorylation: In various cell types, 8-Br-cGMP treatment leads to the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP), a key substrate of PKG involved in cytoskeleton dynamics and platelet aggregation. researchgate.net

ERK1/2 Phosphorylation: Studies have shown that 8-Br-cGMP can induce a time-dependent increase in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), suggesting a cross-talk between the cGMP/PKG pathway and the MAPK/ERK signaling cascade. researchgate.netresearchgate.net

Ryanodine (B192298) Receptor (RyR2) Phosphorylation: In the context of cardiac muscle, activation of PKG by 8-Br-cGMP has been demonstrated to reduce the threshold for spontaneous Ca2+ release mediated by the ryanodine receptor 2 (RyR2), an effect dependent on RyR2 phosphorylation sites. researchgate.net

EGFR/PLCγ1 Pathway: In epithelial ovarian cancer cells, 8-Br-cGMP has been shown to decrease the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and the downstream protein Phospholipase Cγ1 (PLCγ1). nih.gov

Modulation of Cyclic Nucleotide-Gated Channels

In addition to PKG, another important class of effector proteins for cGMP signaling is the cyclic nucleotide-gated (CNG) channels. nih.gov These non-selective cation channels are directly activated by the binding of cyclic nucleotides. plos.org 8-Br-cGMP has been instrumental in studying the function and modulation of these channels. rupress.orgnih.gov

Studies using 8-Br-cGMP have revealed that it is a potent activator of CNG channels, in some cases being more potent than cGMP itself. nih.gov For example, in retinal rod CNG channels, 8-Br-cGMP was found to be approximately 10-fold more potent than cGMP in activating the channels. nih.gov Research has employed 8-Br-cGMP to:

Activate Na+-permeable channels in neuroblastoma cells, leading to prolonged bursts of channel activity without desensitization. rupress.orgnih.gov

Investigate the role of CNG channels in hippocampal neurogenesis, where it promoted neuronal differentiation, an effect that was abolished by CNG channel blockers. plos.org

Study the modulation of CNG channels in retinal rods, where it was used to determine the half-maximal activation concentration (K1/2) and how it is affected by other signaling molecules. pnas.org

Serve as a tool for the induction of CNG channel expression in human embryonic kidney cells for experimental purposes. sigmaaldrich.comsigmaaldrich.com

Cellular and Molecular Investigations Utilizing 8 Br Cgmp

Regulation of Ion Channel Activity and Cellular Excitability

The compound has been pivotal in understanding how cGMP signaling modulates ion channel activity, thereby influencing the electrical properties of cells.

Potassium Channel Modulation (e.g., Delayed Rectifier K+ Current (I Ks), TASK Channels)

Research has demonstrated that 8-Br-cGMP plays a role in modulating specific potassium channels. In guinea-pig sino-atrial node cells, 100 μM 8-Br-cGMP has been shown to potentiate the slow component of the delayed rectifier K+ current (IKs) nih.gov. This effect is mediated through the activation of PKG, which leads to an increase in the IKs tail current amplitude and a negative shift in the voltage-dependence of IKs activation nih.gov. This potentiation of IKs is believed to involve both the activation of PKG and the inhibition of cGMP-sensitive phosphodiesterase 3 (PDE3) nih.govnih.gov.

Conversely, the role of the cGMP pathway in modulating two-pore-domain potassium (K2P) channels, such as TASK channels, appears to be different. In vascular smooth muscle cells from the rat middle cerebral artery, neither the nitric oxide (NO) donor sodium nitroprusside nor 10 μM 8-bromo-cGMP activated K2P channels, including the abundantly expressed TASK-1 and TREK-1 channels nih.gov. This lack of activation occurred despite the presence of putative PKG phosphorylation sites on these channels, suggesting that in this cell type, K2P channels are not regulated by the NO/cGMP/PKG pathway nih.gov.

| Channel Type | Cell/Tissue Model | Effect of 8-Br-cGMP | Mechanism | Reference |

|---|---|---|---|---|

| Delayed Rectifier K+ Current (IKs) | Guinea-pig sino-atrial node cells | Potentiation (increased current) | Activation of Protein Kinase G (PKG) | nih.gov |

| TASK-1 (K2P Channel) | Rat middle cerebral artery smooth muscle | No activation | Not regulated by the NO/cGMP/PKG pathway in this model | nih.gov |

Influence on Intracellular Calcium Oscillations and L-type Ca2+ Channels

8-Br-cGMP has been shown to directly influence intracellular calcium ([Ca2+]i) dynamics. In fura-2-loaded rat hepatocytes, 8-Br-cGMP was found to induce oscillatory increases in [Ca2+]i researchgate.net. This effect is mediated by G-kinase, which increases the sensitivity of the inositol 1,4,5-trisphosphate (InsP3) receptor to InsP3, thereby enhancing [Ca2+]i release from intracellular stores researchgate.net. In cultured rat aortic smooth muscle cells, preincubation with 100 μM 8-bromo-cGMP inhibited the peak [Ca2+]i accumulation stimulated by agonists like angiotensin II or high potassium concentrations acs.org.

The compound's effect on L-type Ca2+ channels is complex and appears to be dependent on the specific cell type and experimental conditions.

Inhibition: In rat ventricular myocytes, PKG activated by 8-Br-cGMP inhibited the L-type Ca2+ channel current (ICa(L)) nottingham.edu.my. Similarly, in adult cardiomyocytes from transgenic mice overexpressing PKG I, 8-Br-cGMP enhanced the inhibitory effects of nitric oxide on β-adrenergically stimulated L-type Ca2+ channel activity researchgate.net.

Stimulation: In human atrial myocytes, a high concentration of 8-bromo-cGMP (100 μM) significantly increased the basal L-type Ca2+ current (ICa) researchgate.net.

No Direct Effect: In HEK293 cells expressing cardiac L-type Ca2+ channels, 200 μmol/L 8-bromo-cGMP alone had no effect on the barium current conducted by these channels researchgate.net.

| Calcium-Related Process | Cell/Tissue Model | Effect of 8-Br-cGMP | Key Finding | Reference |

|---|---|---|---|---|

| Intracellular Ca2+ Oscillations | Rat hepatocytes | Induces oscillations | Increases sensitivity of the InsP3 receptor via G-kinase | researchgate.net |

| L-type Ca2+ Channels | Rat ventricular myocytes | Inhibition | Mediated by PKG activation | nottingham.edu.my |

| L-type Ca2+ Channels | Human atrial myocytes | Stimulation (at 100 μM) | Increases basal current | researchgate.net |

| L-type Ca2+ Channels | HEK293 cells (expressed channels) | No effect | Does not directly alter channel current in this system | researchgate.net |

| Peak Ca2+ Accumulation | Rat aortic smooth muscle cells | Inhibition | Reduces agonist-induced cytoplasmic Ca2+ increase | acs.org |

Effects on Diverse Intracellular Signaling Pathways

By mimicking endogenous cGMP, 8-Br-cGMP allows researchers to trace the influence of this second messenger on various signaling networks.

Elucidating the Nitric Oxide (NO)-cGMP-PKG Signaling Axis

The NO-cGMP-PKG pathway is a fundamental signaling cascade involved in numerous physiological processes, and 8-Br-cGMP is a standard tool for its investigation semanticscholar.orgnih.gov. The pathway is initiated when NO activates soluble guanylate cyclase (sGC), leading to the synthesis of cGMP, which in turn activates PKG semanticscholar.org. Studies using 8-Br-cGMP have helped confirm this cascade in various contexts. For instance, in neonatal rat bladder strips, the inhibitory effects of an NO donor on phasic contractions were mimicked by 100 μM 8-bromo-cGMP, and these effects were prevented by a PKG inhibitor, confirming the involvement of the full NO-cGMP-PKG axis westminster.ac.uk. Similarly, in photoreceptor cells, 8-Br-cGMP was used to mimic the effects of the NO-cGMP pathway, revealing its role in differentially regulating the structural plasticity of cone and rod cells.

Crosstalk and Interactions with Other Signaling Cascades (e.g., PI3K/Akt, NFκB, Phosphatidylinositol Hydrolysis)

The cGMP pathway does not operate in isolation but engages in significant crosstalk with other major signaling cascades.

PI3K/Akt Pathway: 8-Br-cGMP has been used to study the downstream effects of cGMP on the Akt signaling pathway. In a rabbit model of rapid atrial pacing, the effects of 8-Br-cGMP on atrial natriuretic peptide (ANP) secretion were shown to be mediated through the Akt/GSK-3β signaling pathway. This demonstrates a functional link where cGMP can modulate cellular responses via Akt activity.

NFκB Pathway: The interaction between cGMP and the NF-κB pathway can be indirect. In vascular smooth muscle cells, agents that increase cGMP can inhibit TNF-α–induced NF-κB–dependent inflammatory responses. This effect is attributed to cGMP competitively inhibiting PDE3, a phosphodiesterase that degrades cAMP. The resulting increase in cAMP levels leads to the downstream inhibition of NF-κB.

Phosphatidylinositol Hydrolysis: 8-Br-cGMP has been shown to interfere with signaling pathways that rely on phosphatidylinositol hydrolysis. In rat caudal artery, 8-bromo-cyclic GMP inhibited contractions and phosphatidylinositol (PI) hydrolysis induced by phenylephrine nih.gov. Furthermore, in epithelial ovarian cancer cells, 8-Br-cGMP was found to decrease the phosphorylation of phospholipase Cγ1 (PLCγ1), a key enzyme in the hydrolysis of phosphatidylinositol 4,5-bisphosphate, thereby inhibiting downstream calcium release.

Studies on Cell Fate and Function in In Vitro and Ex Vivo Experimental Models

8-Br-cGMP has been instrumental in studies investigating how cGMP signaling influences fundamental cellular processes like proliferation, differentiation, and viability.

Cell Differentiation: The cGMP pathway is implicated in determining the fate of stem cells. High levels of cGMP appear to promote the differentiation of neural stem cells into neurons, whereas reduced cGMP levels favor differentiation into non-neuronal cells. This suggests a crucial role for cGMP signaling in neurodevelopment.

Cell Proliferation and Viability: The effects of 8-Br-cGMP on cell proliferation can be context-dependent. In neural stem cell cultures, treatment with 20 μM 8-Br-cGMP led to a time-dependent increase in the phosphorylation of ERK1/2, kinases associated with proliferation. In contrast, in the context of epithelial ovarian cancer, 8-Br-cGMP was shown to suppress the proliferation, invasion, and migration of cancer cells and hamper the growth of xenograft tumors in vivo. Studies on COS7, K1, and Nthy-ori 3–1 cell lines also explored the impact of 8-Br-cGMP on cell viability.

These in vitro and ex vivo studies highlight the diverse and often cell-specific roles of the cGMP/PKG pathway in controlling cell fate and function, from guiding stem cell differentiation to inhibiting cancer progression.

Modulation of Cell Proliferation, Differentiation, and Apoptosis in Cell Lines

8-Bromoguanosine (B14676) 3',5'-cyclic monophosphate (8-Br-cGMP), a membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), has been instrumental in elucidating the role of the cGMP signaling pathway in fundamental cellular processes such as proliferation, differentiation, and apoptosis. Studies across various cell lines have revealed that the effects of 8-Br-cGMP are highly context-dependent, varying with cell type and experimental conditions.

In the realm of oncology, research has demonstrated the potential of cGMP signaling to induce apoptosis in cancer cells. For instance, in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-468) human breast cancer cell lines, 8-Br-cGMP has been shown to inhibit cell growth and trigger apoptosis. nih.gov This pro-apoptotic effect is mediated through the activation of protein kinase G (PKG), as the use of PKG inhibitors significantly attenuated the loss of cell viability caused by 8-Br-cGMP. nih.gov

Conversely, the role of 8-Br-cGMP in vascular smooth muscle cells (VSMCs) is more complex. While some studies indicate that nitric oxide (NO) donors and 8-Br-cGMP can inhibit the proliferation of subcultured rat aortic smooth muscle cells, other research has shown a growth-promoting effect. mdpi.comnih.gov Specifically, in primary VSMCs from mouse aorta, 8-Br-cGMP was found to enhance proliferation through a cGKI-dependent pathway. mdpi.com Furthermore, in VSMCs where PKG levels were augmented through adenovirus-mediated gene transfer, 8-Br-cGMP induced apoptosis, suggesting that the cellular concentration of PKG is a critical determinant of the cellular response. researchgate.net

The influence of 8-Br-cGMP extends to other cell types as well. In Swiss mouse splenocytes, mouse embryo 3T3 fibroblasts, and mouse B16F10 melanoma cells, 8-Br-cGMP was observed to increase [3H]thymidine uptake, indicating an induction of cell growth. nih.gov Moreover, in the context of colon epithelium, signaling through cGMP is generally associated with anti-carcinogenic effects, including reduced proliferation and increased differentiation. nih.gov

Table 1: Effects of 8-Br-cGMP on Cellular Processes in Different Cell Lines

| Cell Line | Cellular Process | Observed Effect | Key Mediator |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Apoptosis, Proliferation | Induction of apoptosis, Inhibition of growth | Protein Kinase G (PKG) |

| MDA-MB-468 (Breast Cancer) | Apoptosis, Proliferation | Induction of apoptosis, Inhibition of growth | Protein Kinase G (PKG) |

| Rat Aortic Smooth Muscle Cells (Subcultured) | Proliferation | Inhibition | cGMP-mediated mechanism |

| Mouse Aortic Smooth Muscle Cells (Primary) | Proliferation | Enhancement | cGMP-dependent protein kinase I (cGKI) |

| Rat Pulmonary Artery Smooth Muscle Cells (with Ad.PKG) | Apoptosis | Induction | Protein Kinase G (PKG) |

| Swiss Mouse Splenocytes | Proliferation | Induction of cell growth | Intracellular action |

| Mouse Embryo 3T3 Fibroblasts | Proliferation | Induction of cell growth | Intracellular action |

| Mouse B16F10 Melanoma | Proliferation | Induction of cell growth | Intracellular action |

Influence on Neuronal Excitability and Neurite Outgrowth in Cellular Models

The cGMP signaling pathway, often investigated using 8-Br-cGMP, plays a significant role in neuronal development and function, particularly in modulating neuronal excitability and promoting neurite outgrowth. In PC12 cells, a well-established model for neuronal differentiation, 8-Br-cGMP has been shown to mimic the effects of nitric oxide (NO) donors in enhancing nerve growth factor (NGF)-mediated neurite outgrowth. nih.gov This suggests that the neuritogenic effects of NO are mediated through a cGMP-dependent mechanism. nih.gov The action of 8-Br-cGMP in these cells is linked to the activation of cGMP-dependent protein kinase (PKG). researchgate.net

Further studies have demonstrated that elevating cGMP levels can promote neurite outgrowth in primary neurons as well. In cultures of embryonic mouse hippocampal neurons, NO donors, which increase intracellular cGMP, led to a greater proportion of cells with neurites and longer neurites compared to control cultures. nih.gov Similarly, in rat dorsal root ganglion (DRG) neurons, activation of cGMP signaling increases neurite outgrowth on a polylysine substrate. nih.gov Interestingly, the combination of elevating both cGMP and cyclic adenosine monophosphate (cAMP) levels results in a synergistic effect, leading to substantial regeneration of adult neurites, superior to what is achieved with either cyclic nucleotide alone. nih.gov

The mechanisms through which cGMP signaling promotes these effects involve downstream targets such as cyclic nucleotide-gated (CNG) channels and PKG. researchgate.net Activation of these pathways can influence calcium ion influx and the phosphorylation of transcription factors like cAMP response element-binding protein (CREB), which in turn regulate genes involved in synaptic plasticity and neuronal activity. researchgate.net In neural stem cells, 8-Br-cGMP has been observed to increase the phosphorylation of ERK1/2, a key signaling molecule in cell growth and differentiation, in a time-dependent manner. researchgate.net

Regulation of Smooth Muscle Contraction and Vasorelaxation in Tissue Preparations

8-Br-cGMP has been extensively utilized in tissue preparations to investigate the mechanisms of smooth muscle relaxation and vasodilation. A key finding from these studies is that 8-Br-cGMP induces relaxation in various types of smooth muscle, including vascular and airway smooth muscle. This effect is primarily mediated by the activation of cGMP-dependent protein kinase (PKG). physiology.org

In permeabilized rabbit femoral arterial smooth muscle, 8-Br-cGMP-induced relaxation was associated with a decrease in the phosphorylation of myosin light chain (MLC). ahajournals.org Smooth muscle contraction is regulated by the phosphorylation of MLC, and 8-Br-cGMP promotes relaxation by increasing the activity of MLC phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. ahajournals.org This leads to a decrease in MLC phosphorylation and subsequent smooth muscle relaxation. ahajournals.org

Studies on ovine pulmonary arteries have further elucidated the role of PKG in this process. 8-Br-cGMP-induced relaxation was significantly inhibited by a selective PKG inhibitor, demonstrating the crucial role of this kinase. physiology.org These studies also revealed that pulmonary arteries are more sensitive to cGMP-mediated relaxation than cAMP-mediated relaxation. physiology.org In vascular smooth muscle, the nitric oxide (NO)/cGMP signaling cascade is a central pathway for vasodilation. ahajournals.org While low concentrations of NO typically relax vascular smooth muscle via cGKI, in the absence of cGKI, cGMP can still induce relaxation by cross-activating cAMP-dependent protein kinase (cAK). ahajournals.org

The mechanism of cGMP-mediated relaxation also involves the regulation of intracellular calcium levels. In cultured rat aortic smooth muscle cells, 8-Br-cGMP was found to inhibit the increase in intracellular calcium stimulated by agents like angiotensin II and high potassium concentrations. nih.gov This effect is thought to be mediated, at least in part, by the activation of a Ca2+-ATPase by cGMP-dependent protein kinase, which would enhance the removal of calcium from the cytoplasm. nih.gov

Table 2: Role of 8-Br-cGMP in Smooth Muscle Regulation

| Tissue Preparation | Effect of 8-Br-cGMP | Key Mechanistic Finding |

|---|---|---|

| Permeabilized Rabbit Femoral Artery | Relaxation | Decreased Myosin Light Chain (MLC) phosphorylation via increased MLC Phosphatase activity |

| Ovine Pulmonary Arteries | Relaxation | Mediated primarily by Protein Kinase G (PKG) |

| cGKI-deficient Aortic Rings | Relaxation | Cross-activation of cAMP-dependent protein kinase (cAK) by cGMP |

| Cultured Rat Aortic Smooth Muscle Cells | Inhibition of Ca2+ increase | Potential activation of Ca2+-ATPase by cGMP-dependent protein kinase |

Impact on Inflammatory Responses and Cytokine Production in Monocytes

Monocytes are key players in the innate immune system, and their activation leads to the production of inflammatory cytokines. mdpi.com Research using 8-Br-cGMP has shed light on the modulatory role of the cGMP pathway in inflammatory responses within these cells.

A significant finding is that 8-Br-cGMP can suppress the production of pro-inflammatory cytokines in human monocytes. nih.govbohrium.comnih.govresearchgate.net In studies using the THP-1 human monocytic cell line challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, sub-nanomolar concentrations of 8-Br-cGMP were shown to reduce LPS-induced NF-κB activity. nih.govnih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of many inflammatory genes.

Consistent with the reduction in NF-κB activity, 8-Br-cGMP also suppressed the production and secretion of the inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.govnih.govresearchgate.net This anti-inflammatory effect of cGMP is further supported by the observation that pharmacologically increasing cellular cGMP levels with a nitric oxide donor also reduced cytokine secretion, while inhibiting soluble guanylate cyclase to decrease cGMP levels led to an increase in cytokine production. nih.govnih.govresearchgate.net

The mechanism of this cGMP-mediated suppression of inflammation appears to involve the Interleukin-1 receptor-associated kinase-3 (IRAK3). nih.govbohrium.comnih.govresearchgate.net In IRAK3 knockdown THP-1 cells, 8-Br-cGMP failed to suppress the inflammatory response, indicating that IRAK3 is a crucial component of this signaling pathway. nih.govbohrium.comresearchgate.net These findings suggest that low levels of cGMP are critical for suppressing cytokine production and mediating the anti-inflammatory actions of IRAK3. nih.govbohrium.comnih.govresearchgate.net

Chemoreceptor Modulation in Sensory Systems

In sensory systems, cGMP is a vital second messenger, and its analog 8-Br-cGMP has been used to probe its role in processes such as photoreception. In the vertebrate retina, cGMP is a key element in the phototransduction cascade, where it gates cyclic nucleotide-gated (CNG) channels.

Studies on photoreceptors have shown that 8-Br-cGMP can modulate the light sensitivity of these cells. In invertebrate ciliary photoreceptors, the application of 8-Br-cGMP caused a reduction in the photocurrent amplitude and a more rapid time course of the light-evoked current, effects that resemble light adaptation. researchgate.net In the context of retinal CNG channels, 8-Br-cGMP exhibits a higher potency than cGMP itself, although with similar efficacy. biorxiv.org

Furthermore, investigations into the potential therapeutic applications for retinal degeneration have utilized various cGMP analogs. These studies have explored how both activators and inhibitors of CNG channels can modulate photoreceptor activity. For instance, in mouse retina, a cGMP analog that acts as an inhibitor was shown to reduce the influx of positive charges in both rod and cone photoreceptors, thereby altering their resting membrane potential. biorxiv.org These findings highlight the delicate control that cGMP exerts on the excitability of sensory neurons and how this can be manipulated by analogs like 8-Br-cGMP.

While much of the research on chemoreceptor modulation by cGMP analogs is focused on photoreception, the fundamental role of cyclic nucleotides in sensory transduction suggests that similar modulatory effects may be present in other chemosensory systems as well. Bacterial chemoreceptors, for example, represent a major mode of signal transduction, although the direct role of cGMP in these pathways is less characterized. nih.gov

Immunological and Other Biomedical Research Perspectives for 8 Bromoguanosine Compounds

Immunostimulatory Effects and Lymphocyte Activation Mechanisms

8-Bromoguanosine (B14676), a brominated derivative of guanosine (B1672433), demonstrates significant immunostimulatory properties through its ability to activate various lymphocyte populations. Research has shown that 8-bromoguanosine and related C8-substituted guanine (B1146940) ribonucleosides induce proliferation and immunoglobulin production in a subset of normal human B lymphocytes. nih.govnih.gov The pool of B cells responsive to these compounds is notably larger than that activated by pokeweed mitogen. nih.gov While some B cells can respond to 8-bromoguanosine in the absence of T helper cells, maximal production of immunoglobulins is achieved when T cells are present. nih.gov Beyond B cells, 8-bromoguanosine also activates other crucial immune cells, including natural killer (NK) cells and macrophages. nih.gov

Carrier-Mediated Transport : The uptake of 8-bromoguanosine into lymphocytes occurs via a carrier-mediated transport system, which has been observed to have both high- and low-affinity components. nih.govnih.gov The necessity of this transport is highlighted by the fact that the proliferative effects of C8-substituted guanosine compounds are blocked in the presence of nucleoside transport inhibitors. nih.gov

Loss of Activity upon Immobilization : When 8-bromoguanosine is immobilized on Sepharose beads or as part of large molecular weight polymers, it completely loses its ability to stimulate lymphocyte proliferation (mitogenicity). nih.govnih.gov This indicates that the molecule must physically enter the cell to be effective and cannot trigger a response by simply binding to the exterior of the plasma membrane.

Independence from Surface Receptor Signaling : The activation pathway of 8-bromoguanosine bypasses the conventional surface membrane interactions required by other activating agents. nih.gov For instance, experimental maneuvers that reduce the fluidity of the plasma membrane or modulate surface IgM proteins with antibodies interfere with signaling from surface-directed mitogens but have minimal effect on activation by C8-substituted guanosine ribonucleosides. nih.govnih.gov

This intracellular mechanism distinguishes 8-bromoguanosine from many other B-cell activators like anti-IgM, Staphylococcus aureus particles, and Epstein-Barr virus. nih.gov

Key Findings on 8-Bromoguanosine's Lymphocyte Activation Mechanism

| Experimental Observation | Conclusion | Reference |

|---|---|---|

| Uptake into lymphocytes occurs via a specific transport system. | Entry into the cell is a prerequisite for its activity. | nih.govnih.gov |

| Immobilized 8-bromoguanosine (unable to enter cells) loses its mitogenic capacity. | The site of action is intracellular, not on the cell surface. | nih.govnih.gov |

| Activation is largely unaffected by interference with plasma membrane fluidity or surface receptor modulation. | The mechanism bypasses typical transmembrane signaling pathways. | nih.govnih.gov |

Role in Modulating Inflammatory Mediators in Immune Cells

8-Bromoguanosine plays a significant role in modulating the immune response by inducing the production of key inflammatory mediators, particularly interferons (IFNs) and certain interleukins. A primary biological effect of 8-bromoguanosine is its ability to stimulate the production of interferons, which in turn activates other immune cells. nih.gov

Studies have demonstrated that culturing spleen cells with 8-bromoguanosine leads to the activation of NK cells and macrophages, an effect that is directly linked to IFN production. nih.gov The cytotoxic activity induced in both NK cells and macrophages by 8-bromoguanosine can be abolished by the application of antibodies against IFN-alpha, IFN-beta, and IFN-gamma. nih.gov This indicates that the activation of these innate immune cells is not a direct effect of the compound itself, but is mediated through the secondary release of interferons. nih.gov Further research suggests that asialo-Gm-1+ cells (a cell surface marker found on NK cells and a subset of T cells) are a likely source of this induced IFN. nih.gov

In addition to interferons, 8-bromoguanosine can directly stimulate macrophages to secrete other inflammatory mediators. Research shows that 8-bromoguanosine can induce the production of an Interleukin-1 (IL-1)-like activity from both splenic adherent cells and the macrophage cell line P388D1. nih.gov The ability to stimulate the P388D1 cell line directly indicates that this effect is not mediated by another cell type and can proceed via a direct interaction between the nucleoside and the macrophage. nih.gov The production of this IL-1-like activity is dose-dependent, and its biological function is neutralized by anti-IL-1 antibodies. nih.gov This finding was the first to show that C8-substituted guanine ribonucleosides could activate a non-lymphocytic cell type to secrete an immunologically active mediator. nih.gov

While the link to IFN and IL-1 production is established, the interaction with other cytokines appears more complex. For the related compound 8-mercaptoguanosine, studies found it could synergize with IFN-alpha and IFN-beta to enhance antibody responses, but it did not show synergy with purified preparations of IL-1, IL-2, IL-3, IL-4, or IL-5. This suggests a degree of specificity in how these compounds interact with the broader cytokine network.

Modulation of Inflammatory Mediators by 8-Bromoguanosine

| Mediator | Effect of 8-Bromoguanosine | Mediating Cell Type(s) | Reference |

|---|---|---|---|

| Interferons (IFN-α, IFN-β, IFN-γ) | Production is induced. | Likely asialo-Gm-1+ cells (e.g., NK cells). | nih.gov |

| Interleukin-1 (IL-1)-like activity | Production is induced via direct interaction. | Macrophages (including P388D1 cell line). | nih.gov |

Advanced Methodologies and Techniques Employing 8 Bromoguanosine and Its Analogs

Use in Electrophysiological Recording Techniques (Patch Clamp, Voltage Clamp)

8-Bromoguanosine (B14676) and its more membrane-permeable analog, 8-bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP), are instrumental in electrophysiological studies for dissecting the roles of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways in regulating ion channel function and cellular excitability. Patch clamp and voltage clamp techniques, which allow for the measurement of ion currents across cellular membranes, are frequently employed to elucidate the effects of these compounds.

In studies of smooth muscle cells, 8-bromo-cGMP has been used to investigate mechanisms of relaxation. For instance, in swine tracheal smooth muscle cells, perforated-patch clamp recordings showed that 8-bromo-cGMP (0.1 mM) inhibited acetylcholine-induced oscillations in calcium-activated K+ currents. nih.gov However, it did not significantly affect the resting membrane potential, suggesting its inhibitory effect on intracellular calcium increases occurs through mechanisms other than direct regulation of membrane potential. nih.gov

The compound is also a key tool for studying cyclic nucleotide-gated (CNG) channels. Electrophysiological experiments on retinal CNG channels expressed in Xenopus laevis oocytes, using the inside-out patch clamp configuration, have shown that 8-bromo-cGMP is a highly effective activator, behaving as a ligand with full efficacy for both rod and cone CNG channels. acs.org Another analog, Sp-8-Br-cGMPS, has been identified as an agonist for CNG channels, inducing currents with an EC50 of 106.5 μM, although it does not stabilize the open state of the channel like a full agonist. medchemexpress.com

These studies demonstrate the utility of 8-bromoguanosine analogs in precisely characterizing the modulation of ion channels by the cGMP pathway, providing insights into processes like muscle relaxation and sensory transduction.

Table 1: Effects of 8-Bromo-cGMP on Electrophysiological Parameters

| Cell Type | Technique | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Swine Tracheal Smooth Muscle | Perforated-Patch Clamp | 8-Bromo-cGMP | 0.1 mM | Inhibited acetylcholine-induced oscillations in Ca2+-activated K+ currents. No significant effect on resting membrane potential. | nih.gov |

| Xenopus laevis Oocytes (expressing retinal CNG channels) | Inside-Out Patch Clamp | 8-Bromo-cGMP | Not specified | Acted as a full efficacy agonist for both rod and cone CNG channels. | acs.org |

Application in In Vitro Biochemical Assays for Enzyme Activity and Inhibition

8-Bromoguanosine and its derivatives serve as critical reagents in in vitro biochemical assays to probe the activity and inhibition of various enzymes, particularly those involved in purine (B94841) metabolism and DNA repair.

A primary application is in the study of cGMP-dependent protein kinase (PKG). 8-bromo-cGMP is a well-established activator of PKG and is often used as a positive control or to investigate the downstream effects of PKG activation. tocris.commedchemexpress.com It has been shown to be 4.3-fold more potent than cGMP itself in activating PKG1α. tocris.com Assays using this analog have helped demonstrate that PKG may regulate Ca2+-ATPase in vascular smooth muscle cells, contributing to decreases in cytosolic calcium. nih.gov

The non-cyclic form, 8-bromoguanosine, and its analog 8-aminoguanosine (B66056) are effective inhibitors of purine nucleoside phosphorylase (PNP), an enzyme in the purine salvage pathway. nih.gov Inhibition of PNP by these compounds can lead to the accumulation of deoxyguanosine triphosphate, which is selectively toxic to T lymphoblasts, a finding with potential therapeutic implications. nih.gov

Furthermore, in the field of DNA repair, 8-bromoguanine (B1384121) (8BrG), the base component of 8-bromoguanosine, is used as a substrate analog to study the activity of DNA glycosylases. For example, in vitro DNA cleavage activity assays have shown that the enzymes SMUG1 and TDG exhibit glycosylase activity against thymine (B56734) mispaired with 8BrG, while MUTYH shows activity against adenine (B156593) mispaired with 8BrG. nih.gov This demonstrates the role of these enzymes in repairing lesions caused by reactive brominating species. nih.gov Similarly, 8-bromoguanine has been identified as an activator of the inherent β-elimination activity of 8-oxoguanine DNA glycosylase 1 (OGG1). chemrxiv.org

Table 2: Application of 8-Bromoguanosine and Analogs in Enzyme Assays

| Enzyme | Compound | Role of Compound | Assay Finding | Reference |

|---|---|---|---|---|

| cGMP-dependent Protein Kinase (PKG) | 8-Bromo-cGMP | Activator | 4.3-fold more potent than cGMP in activating PKG1α. | tocris.com |

| Purine Nucleoside Phosphorylase (PNP) | 8-Aminoguanosine | Inhibitor | Effective inhibition leads to selective toxicity in T lymphoblasts when combined with deoxyguanosine. | nih.gov |

| SMUG1 / TDG DNA Glycosylases | 8-Bromoguanine (in DNA) | Substrate Analog | Exhibit DNA glycosylase activity against 8BrG:T mispairs. | nih.gov |

| MUTYH DNA Glycosylase | 8-Bromoguanine (in DNA) | Substrate Analog | Exhibits DNA glycosylase activity against 8BrG:A mispairs. | nih.gov |

Spectroscopic Methods for Real-time Monitoring of Biological Interactions

While 8-bromoguanosine itself is not inherently fluorescent, the principles of fluorescence spectroscopy are widely applied to study the biological interactions of its analogs. This is achieved by synthesizing fluorescent derivatives of cGMP or other guanosine compounds, which can then be used as probes to monitor interactions with target proteins in real-time.

Fluorescence-based techniques, such as fluorescence anisotropy and Förster resonance energy transfer (FRET), rely on changes in the fluorescence signal of a probe upon binding to a target or undergoing a conformational change. These methods provide high sensitivity and temporal resolution for studying dynamic biological processes. For example, fluorescent analogs of biomolecules are commonly used to study protein-nucleic acid interactions and enzyme kinetics. nih.gov

In the context of cGMP signaling, a fluorescent analog of cGMP could be used to monitor its binding to effector proteins like PKG or CNG channels. The binding event would likely alter the local environment of the fluorophore, leading to a measurable change in fluorescence intensity, emission wavelength, or polarization. Although direct spectroscopic studies employing a fluorescently labeled 8-bromoguanosine were not prominently found, the methodology is a standard and powerful approach in biochemical and cell biological research. The development of fluorescent probes based on the 8-bromoguanosine scaffold would enable real-time visualization and quantification of its binding kinetics and localization within cellular compartments.

Microinjection and Focal Application Techniques in Cellular Systems

The study of intracellular signaling pathways often requires methods to introduce non-membrane-permeable molecules into cells or to apply substances to specific subcellular regions. Microinjection and focal application are key techniques for this purpose. While analogs like 8-bromo-cGMP are considered membrane-permeable, direct intracellular application via microinjection can ensure rapid and precise delivery to the cytosol, bypassing any transport limitations at the cell membrane.

This approach is particularly valuable for studying immediate downstream effects. For example, microinjecting 8-bromo-cGMP into a cell while simultaneously performing electrophysiological recordings or calcium imaging allows for a direct correlation between the introduction of the signaling molecule and the physiological response. Studies on cardiac myocytes have utilized the intracellular effects of 8-bromo-cGMP to show that it reduces the myofilament response to calcium, a finding critical to understanding myocardial contraction and relaxation. ahajournals.org Similarly, its effects on intracellular calcium levels in vascular smooth muscle cells have been extensively studied. nih.gov Although these studies often rely on the compound's membrane permeability, microinjection would provide a more controlled method for quantifying these intracellular actions.

Focal application, or puffing, allows the compound to be applied to a specific region of a cell, such as a dendrite or an axon terminal. This is crucial for investigating localized signaling events. For instance, focally applying 8-bromo-cGMP to a specific synapse could help elucidate the role of the cGMP pathway in synaptic transmission and plasticity in that particular cellular sub-domain.

Utilization in Investigating DNA Repair Systems and Lesions

8-Bromoguanine (8BrG), the nucleobase of 8-bromoguanosine, is a significant lesion caused by reactive brominating species generated during inflammation. nih.gov As such, oligonucleotides containing a site-specific 8BrG lesion are invaluable tools for investigating the mechanisms of DNA repair and the mutagenic consequences of this type of damage.

Studies using shuttle vector plasmids containing a single 8BrG have revealed its mutagenic potential in human cells. When these plasmids are introduced into cells, the cellular machinery either repairs the lesion or replicates past it, potentially introducing a mutation. Analysis of the progeny plasmids has shown that 8BrG predominantly induces G→T transversions, but can also cause G→C, G→A, and single base deletions. nih.gov

These lesion-containing DNA substrates are also fundamental for in vitro biochemical assays to identify and characterize the enzymes responsible for their repair. By incubating the 8BrG-containing DNA with cell extracts or purified DNA glycosylases, researchers can identify proteins that recognize and excise the damaged base. nih.govacs.org This approach has been crucial in identifying that specific DNA glycosylases, part of the base excision repair (BER) pathway, are involved in the repair of 8BrG. nih.gov The closely related and more extensively studied oxidative lesion, 8-oxoguanine (8-oxoG), is also a key substrate in these types of investigations, with its repair being critical for preventing G:C to T:A transversions. nih.govfrontiersin.orgnih.gov

Table 3: Mutational Spectrum and Repair of 8-Bromoguanine in Human Cells

| Lesion | Primary Mutation Induced | Other Mutations | Repair Enzymes Involved | Reference |

|---|

Future Research Directions and Foundational Exploration

Elucidation of Novel Molecular Targets and Intricate Interaction Mechanisms